

Analytical techniques for 3-(3,4-Dichlorophenyl)piperazin-2-one quantification

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Compound of Interest

Compound Name:	3-(3,4-Dichlorophenyl)piperazin-2-one
CAS No.:	334477-10-0
Cat. No.:	B1613338

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Application Note: Analytical Techniques for the Quantification of **3-(3,4-Dichlorophenyl)piperazin-2-one**

Introduction & Chemical Context

3-(3,4-Dichlorophenyl)piperazin-2-one (CAS 334477-10-0) is a highly specific, commercially valuable organic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly within the arylpiperazine class of neuroleptics and antidepressants. As with many halogenated phenylpiperazine derivatives, its quantification is critical at two distinct stages of drug development: high-concentration assay testing to monitor reaction completion or API purity, and trace-level quantification to control it as a potentially reactive or genotoxic process-related impurity in final drug products[1][2].

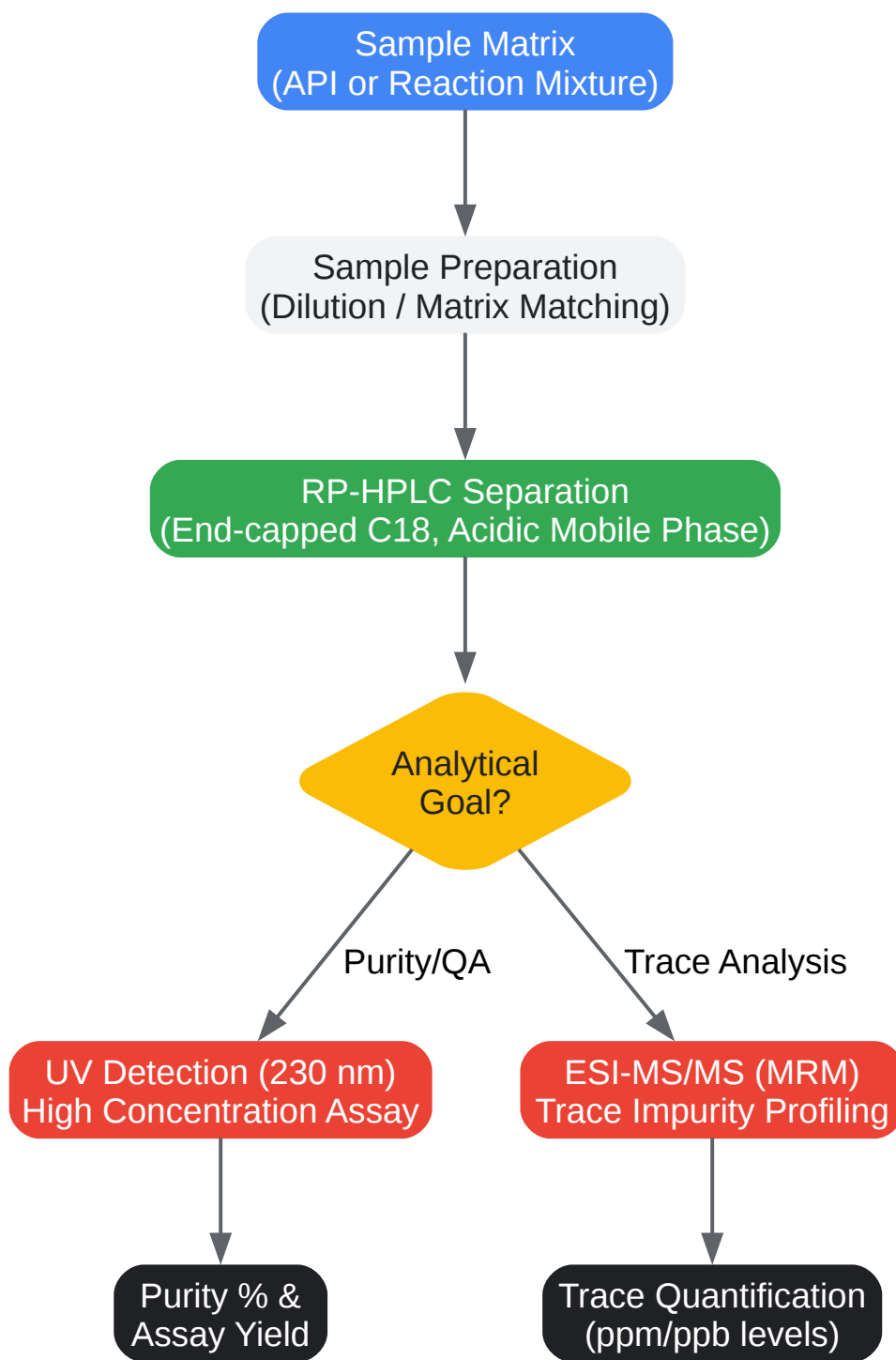
This technical guide provides a comprehensive, dual-pathway analytical strategy. We detail a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for routine purity assays, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for trace impurity profiling.

Physicochemical Rationale & Analytical Strategy

Designing a robust analytical method requires exploiting the specific physicochemical properties of the target analyte:

- **Chromophore Presence:** The 3,4-dichlorophenyl moiety provides strong ultraviolet (UV) absorbance, making UV detection at 220–254 nm ideal for high-concentration assays where mass spectrometry would suffer from detector saturation[1].
- **Ionization Efficiency:** The secondary amine within the piperazin-2-one ring is highly basic and readily accepts a proton. This makes Electrospray Ionization in positive mode (ESI+) the gold standard for trace-level LC-MS/MS analysis[3].
- **Mitigating Secondary Interactions:** Secondary amines are notorious for interacting with residual silanols on silica-based stationary phases, leading to severe peak tailing. To ensure accurate integration and peak symmetry, the mobile phase must be strictly buffered at an acidic pH (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid). This fully protonates the amine and effectively masks silanol activity[2][3].

Analytical Workflow



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Caption: Dual-pathway analytical workflow for **3-(3,4-Dichlorophenyl)piperazin-2-one** quantification.

Method 1: RP-HPLC-UV for Purity and Assay

Objective: To determine the weight-weight assay and chromatographic purity of synthesized **3-(3,4-Dichlorophenyl)piperazin-2-one** bulk material.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Specification
Column	C18, End-capped, 150 mm × 4.6 mm, 3.5 μm
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection	UV at 230 nm
Injection Volume	10 μL

Step-by-Step Protocol:

- **Standard Preparation:** Accurately weigh 50.0 mg of **3-(3,4-Dichlorophenyl)piperazin-2-one** reference standard. Dissolve in 50 mL of Diluent (Water:ACN, 50:50 v/v) to achieve a 1.0 mg/mL stock solution. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standard:** Dilute the stock solution to a working concentration of 100 μg/mL using the Diluent.
- **Sample Preparation:** Weigh 10.0 mg of the synthesized batch, dissolve in 100 mL of Diluent, and filter through a 0.22 μm PTFE syringe filter.
- **System Suitability Testing (SST):** Inject the working standard six consecutive times. The method is self-validating if:
 - Relative Standard Deviation (%RSD) of peak area is ≤ 1.0%.
 - Tailing factor (As) is ≤ 1.5 (confirming effective silanol masking by TFA).

- Theoretical plates (N) > 5,000.
- Gradient Execution: Run a linear gradient from 10% B to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.
- Data Analysis: Calculate purity using the area normalization method, comparing the analyte peak area against the total area of all eluting peaks (excluding blank peaks)[1].

Method 2: LC-MS/MS for Trace Impurity Quantification

Objective: To quantify trace levels (ppm/ppb) of **3-(3,4-Dichlorophenyl)piperazin-2-one** as a process-related impurity in a final API matrix.

Table 2: LC-MS/MS MRM Transitions (ESI+)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Purpose
Target Compound	245.0 ([M+H] ⁺ , 35Cl)	161.0	25	Quantifier (Dichlorophenyl cation)
Target Compound	245.0 ([M+H] ⁺ , 35Cl)	200.0	15	Qualifier (Partial ring cleavage)
Internal Standard (IS)	249.0 (d4-Isotope)	165.0	25	Matrix correction

Note: The isotopic signature of chlorine (35Cl and 37Cl) results in a characteristic M, M+2, M+4 cluster. The monoisotopic mass [M+H]⁺ at m/z 245.0 is selected for maximum sensitivity.

Step-by-Step Protocol:

- Mobile Phase Adjustment: Replace TFA with 0.1% Formic Acid + 5 mM Ammonium Formate in Water (Mobile Phase A). TFA causes severe ion suppression in ESI-MS, whereas formate buffers promote protonation and enhance the [M+H]⁺ signal[3].

- **Matrix Matching:** Because API matrices can cause significant ion enhancement or suppression, prepare all calibration standards (0.01 ng/mL to 100 ng/mL) directly in a solution containing the target API at its nominal testing concentration (e.g., 5.0 mg/mL)[2].
- **Internal Standard Addition:** Spike all blanks, standards, and samples with 10 ng/mL of the deuterated internal standard (IS) to correct for extraction losses and matrix effects.
- **Extraction/Precipitation:** If the API is insoluble in the organic mobile phase, perform a crash-and-shoot extraction. Add 3 volumes of cold Acetonitrile to 1 volume of the aqueous sample, vortex for 1 minute at 2000 rpm, and centrifuge at $10,000 \times g$ for 5 minutes[3].
- **LC-MS/MS Analysis:** Inject 5 μL of the supernatant onto a sub-2 μm UHPLC C18 column. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing the transitions outlined in Table 2.
- **Quantification:** Construct a calibration curve using the peak area ratio of the Target/IS against the nominal concentration. Ensure the correlation coefficient (R^2) is ≥ 0.995 .

Method Validation Parameters

Both methods must be validated according to ICH Q2(R1) guidelines. Table 3 summarizes the typical performance metrics achieved when analyzing halogenated piperazinone derivatives using these optimized protocols[1][2][3].

Table 3: Comparative Validation Metrics

Validation Parameter	RP-HPLC-UV (Assay Method)	LC-MS/MS (Trace Method)
Linearity Range	10 – 150 µg/mL	0.01 – 100 ng/mL
Limit of Detection (LOD)	0.5 µg/mL	0.003 ng/mL
Limit of Quantification (LOQ)	1.5 µg/mL	0.01 ng/mL
Precision (%RSD)	< 1.0% (n=6)	< 5.0% (n=6)
Accuracy (Recovery %)	98.5% – 101.5%	85.0% – 115.0%
Primary Application	Release testing, Yield calculation	Genotoxic impurity control

References

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